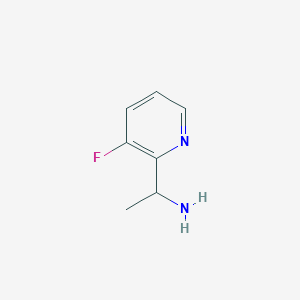

1-(3-Fluoropyridin-2-yl)ethanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(3-Fluoropyridin-2-yl)ethanamine, also known as FPEA, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. FPEA is a derivative of pyridine and is synthesized using specific methods.

Wissenschaftliche Forschungsanwendungen

1. Antimicrobial and Antifungal Activity

A study by Pejchal et al. (2015) synthesized a series of compounds using 1-(3-Fluoropyridin-2-yl)ethanamine, which demonstrated significant antibacterial and antifungal activity. These compounds were compared against standard medicinal compounds like chloramphenicol and amphotericin B, showing comparable or slightly better efficacy (Pejchal, Pejchalová, & Růžičková, 2015).

2. Synthesis of Key Intermediates

The synthesis of (S)-1-(5-fluoropyrimidin-2-yl)-ethanamine, a key intermediate in the production of the JAK2 kinase inhibitor AZD1480, was explored using an immobilized amine transaminase. This process involved a continuous flow biotransformation, demonstrating the utility of this compound in producing important pharmaceutical intermediates (Semproli et al., 2020).

3. Synthesis of Heterocycles

Almendros et al. (2018) used derivatives of this compound in the controlled synthesis of bis[(trifluoromethyl)sulfonyl]ethyl-decorated heterocycles. This method was metal- and irradiation-free and facilitated the late-stage structural modification of known pharmaceuticals, such as Phenazone and Edaravone (Almendros et al., 2018).

4. Inhibition of Bacterial Efflux Pumps

Research by Héquet et al. (2014) synthesized 1-(1H-indol-3-yl)ethanamine derivatives, including compounds related to this compound, which inhibited the NorA efflux pump in Staphylococcus aureus. This inhibition restored the antibacterial activity of ciprofloxacin against fluoroquinolone-resistant strains (Héquet et al., 2014).

5. DNA Binding and Cytotoxicity

Kumar et al. (2012) investigated Cu(II) complexes of ligands derived from this compound, showing strong DNA binding properties and moderate cytotoxicity against various cancer cell lines. This study highlighted the potential application in cancer therapy (Kumar et al., 2012).

6. Synthesis of Acetylcholinesterase Inhibitors

Pejchal et al. (2011) synthesized a series of phenyl ureas using this compound, showing excellent inhibition activity against acetylcholinesterase and butyrylcholinesterase. These findings are significant for developing treatments for conditions like Alzheimer's disease (Pejchal, Štěpánková, & Drabina, 2011).

7. Selective Mercury Detection

Wanichacheva et al. (2009, 2010) developed novel sensors based on derivatives of this compound for the selective detection of mercury ions. These sensors demonstrated high sensitivity and selectivity, important for environmental monitoring and safety applications (Wanichacheva et al., 2009); (Wanichacheva et al., 2010).

8. Corrosion Inhibition on Mild Steel

Das et al. (2017) studied cadmium(II) Schiff base complexes derived from this compound, demonstrating significant corrosion inhibition properties on mild steel. This research is pivotal for applications in materials science and engineering (Das et al., 2017).

Safety and Hazards

This compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing thoroughly after handling .

Wirkmechanismus

Mode of Action

If it shares similarities with other fluoropyridines, it may exhibit interesting and unusual physical, chemical, and biological properties due to the presence of the strong electron-withdrawing substituent (fluorine) in the aromatic ring . Fluoropyridines generally have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .

Action Environment

It’s worth noting that the stability of similar compounds can be influenced by factors such as temperature .

Eigenschaften

IUPAC Name |

1-(3-fluoropyridin-2-yl)ethanamine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9FN2/c1-5(9)7-6(8)3-2-4-10-7/h2-5H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQOGUSGSVBLLPD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC=N1)F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9FN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(4-Fluorophenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2499151.png)

![5-(3-Fluorophenyl)-2-{3-[(4-methylpiperazin-1-yl)carbonyl]piperidin-1-yl}pyrimidine](/img/structure/B2499152.png)

![2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2499154.png)

![6-(Pyridin-2-yl)-3-((4-(trifluoromethyl)benzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2499157.png)

![3,4-Dichloro-N-[2-(2-fluorophenyl)-2-methoxypropyl]benzamide](/img/structure/B2499158.png)

![2-amino-1-(3,4-dimethoxybenzyl)-N-isobutyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2499161.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)oxalamide](/img/structure/B2499167.png)

![3-Ethyl-1-[(2-methylphenyl)methyl]thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2499171.png)

![(E)-2-(4-methylphenyl)-N-[2-(2-oxo-1,3-oxazolidin-3-yl)phenyl]ethenesulfonamide](/img/structure/B2499174.png)